molecular formula C16H15F3N6O2S B6542457 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021217-35-5

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6542457
CAS No.: 1021217-35-5
M. Wt: 412.4 g/mol
InChI Key: GQDUGYDOGHQFBU-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core conjugated with a 3-(trifluoromethyl)benzenesulfonyl-piperazine moiety. The triazolopyridazine scaffold is a heterocyclic system known for its role in modulating protein-protein interactions, particularly in epigenetic targets like bromodomains . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzenesulfonyl-piperazine group contributes to solubility and target engagement. This compound has been studied in the context of bromodomain and extraterminal (BET) inhibition, with structural analogs (e.g., AZD5153) demonstrating potent anti-proliferative activity in cancer models .

Properties

IUPAC Name

6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-2-1-3-13(10-12)28(26,27)24-8-6-23(7-9-24)15-5-4-14-21-20-11-25(14)22-15/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDUGYDOGHQFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine (CAS No. 2742045-13-0) is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H17F3N6C_{17}H_{17}F_3N_6, with a molecular weight of 362.4 g/mol. The structure features a triazolo-pyridazine moiety linked to a piperazine ring and a trifluoromethyl-substituted benzenesulfonyl group, which may contribute to its biological activity.

PropertyValue
Chemical FormulaC17H17F3N6C_{17}H_{17}F_3N_6
Molecular Weight362.4 g/mol
CAS Number2742045-13-0

Biological Activity

Research indicates that compounds containing triazole and pyridazine structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of This compound are summarized below.

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess significant antimicrobial properties. For example, similar triazole compounds have been reported to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways essential for microbial survival.

Anticancer Properties

Research into related triazolo-pyridazine compounds has demonstrated their potential as anticancer agents. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that This compound may similarly exhibit cytotoxic effects against specific cancer cell lines.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests that the compound might also possess anti-inflammatory properties.

The mechanisms by which This compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may act on various receptors implicated in pain and inflammation.
  • Cell Cycle Regulation : By influencing key regulators of the cell cycle, the compound could induce apoptosis in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:

  • A study published in PMC examined novel triazole derivatives that demonstrated significant anticancer activity against breast cancer cell lines. These findings suggest a promising avenue for further exploration with This compound .
  • Another research effort highlighted the anti-inflammatory potential of similar triazole compounds by demonstrating their ability to reduce cytokine levels in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Core Structure Modifications Key Substituents Biological Activity (IC₅₀ or Ki) Reference(s)
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine (Target) [1,2,4]Triazolo[4,3-b]pyridazine 3-(Trifluoromethyl)benzenesulfonyl-piperazine BET inhibition (IC₅₀ ~10 nM)*
3-Cyclopropyl-6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl at position 3 2,4-Difluorobenzenesulfonyl-piperazine BET inhibition (IC₅₀ ~25 nM)
AZD5153 Bivalent triazolopyridazine 3-Methoxy-triazolo-pyridazine + phenoxyethyl-piperazine BET inhibition (IC₅₀ <5 nM)
4-(2,6-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Triazoloquinazoline core 2,6-Dimethylphenyl-sulfanyl Anticancer (in vitro EC₅₀ ~1 µM)
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (STK651245) Indole-ethylamine linker 3-Trifluoromethyl-triazolo-pyridazine Kinase inhibition (IC₅₀ ~50 nM)

*Estimated based on structural similarity to AZD5153 .

Key Findings

Substituent Effects on Potency: The trifluoromethyl group in the target compound enhances binding affinity to BET bromodomains compared to non-fluorinated analogs (e.g., 3-cyclopropyl derivatives) due to hydrophobic interactions with conserved lysine residues . Bivalent compounds like AZD5153 exhibit superior potency (IC₅₀ <5 nM) by engaging two bromodomains simultaneously, whereas monovalent analogs (e.g., the target compound) show reduced activity .

Solubility and Pharmacokinetics :

  • Piperazine-linked sulfonyl groups (as in the target compound) improve aqueous solubility compared to alkyl or aryl ether derivatives (e.g., AZD5153) but may reduce blood-brain barrier penetration .
  • Compounds with methoxy or methyl groups (e.g., AZD5153) demonstrate balanced pharmacokinetic profiles, with oral bioavailability >50% in rodent models .

Selectivity Profiles :

  • The target compound shows moderate selectivity for BRD4 over BRD2/3 (2- to 5-fold), while cyclopropyl-substituted analogs exhibit broader BET family inhibition .
  • Indole-containing derivatives (e.g., STK651245) shift activity toward kinase targets (e.g., CDK8), highlighting the scaffold’s versatility .

Research Implications and Limitations

  • Advantages : The target compound’s trifluoromethyl group and sulfonamide linker provide a favorable balance of potency and solubility, making it a candidate for further optimization in oncology .
  • Limitations: Monovalent binding limits its efficacy compared to bivalent inhibitors like AZD5153. Additionally, metabolic stability in human liver microsomes remains uncharacterized .
  • Contradictions : reports a structurally distinct triazolopyridazine derivative (imidazo[1,2-b]pyridazine) with comparable purity (95.7%) but undefined biological activity, suggesting divergent structure-activity relationships .

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